3-Bromo-2-(difluoromethyl)-1-benzofuran
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Overview
Description
3-Bromo-2-(difluoromethyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromine and difluoromethyl groups in this compound makes it particularly interesting for various chemical applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(difluoromethyl)-1-benzofuran typically involves the bromination of 2-(difluoromethyl)-1-benzofuran. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(difluoromethyl)-1-benzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-(difluoromethyl)-1-benzofuran derivatives with various functional groups.
Oxidation: Formation of 2-(difluoromethyl)-1-benzofuran-3-one or 2-(difluoromethyl)-1-benzofuran-3-carboxylic acid.
Reduction: Formation of 2-methyl-1-benzofuran.
Scientific Research Applications
3-Bromo-2-(difluoromethyl)-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(difluoromethyl)-1-benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(difluoromethyl)pyridine
- 3-Bromo-4-(difluoromethyl)pyridine
- 2-Bromo-6-(difluoromethyl)pyridine
Uniqueness
3-Bromo-2-(difluoromethyl)-1-benzofuran is unique due to its benzofuran core, which imparts distinct electronic and steric properties compared to pyridine-based analogs. The presence of both bromine and difluoromethyl groups further enhances its reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
3-bromo-2-(difluoromethyl)-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2O/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOHNASTRHGVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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